1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane
Overview
Description
1,4,9,12-Tetrathiadispiro[4242]tetradecane is a unique organic compound characterized by its distinctive spiro structure, which includes four sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane typically involves the reaction of cyclohexanedione derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the incorporation of sulfur atoms into the spiro structure .
Industrial Production Methods: While specific industrial production methods for 1,4,9,12-Tetrathiadispiro[424This may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting sulfur-related biochemical pathways.
Mechanism of Action
The mechanism by which 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane exerts its effects is primarily through its sulfur atoms, which can interact with various molecular targets. These interactions can modulate biochemical pathways, particularly those involving redox reactions and sulfur metabolism. The compound’s spiro structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane: This compound is similar in structure but contains oxygen atoms instead of sulfur.
1,4,9,12-Tetraselenadispiro[4.2.4.2]tetradecane: This variant includes selenium atoms, offering different chemical properties.
Uniqueness: 1,4,9,12-Tetrathiadispiro[424The presence of sulfur atoms allows for specific interactions in redox chemistry and sulfur metabolism, distinguishing it from its oxygen and selenium analogs .
Properties
IUPAC Name |
1,4,9,12-tetrathiadispiro[4.2.48.25]tetradecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMSLTQBQYVSOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13SCCS3)SCCS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473624 | |
Record name | 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311-37-5 | |
Record name | 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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